Decenoyl chloride
Description
Properties
Molecular Formula |
C10H17ClO |
|---|---|
Molecular Weight |
188.69 g/mol |
IUPAC Name |
dec-2-enoyl chloride |
InChI |
InChI=1S/C10H17ClO/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3 |
InChI Key |
OIVIDVADCZVCFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below summarizes key properties of decenoyl chloride and related acyl chlorides:
Key Observations:
- Reactivity: this compound’s double bond enables participation in Diels-Alder or epoxidation reactions, unlike saturated decanoyl chloride. demonstrates that decenoyl derivatives undergo epoxidation, a pathway unavailable to saturated analogs .
- Physical Properties: Unsaturation reduces van der Waals forces, likely lowering melting/boiling points compared to decanoyl chloride.
- Hazards: All acyl chlorides are corrosive (skin/eye damage). Decanoyl chloride is classified under H314 (skin corrosion) , while chloroacetyl chloride poses additional risks due to rapid HCl release .
Research Findings and Gaps
- Decenoyl Derivatives: confirms the synthetic utility of decenoyl compounds in generating epoxides, highlighting their reactivity advantage over saturated analogs .
- Data Limitations: Explicit data on this compound’s physical properties (e.g., boiling point) and commercial availability are absent in the provided evidence. Further studies are needed to quantify its stability and reaction kinetics.
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely reported method for decenoyl chloride synthesis involves the reaction of 2-decenoic acid with thionyl chloride under reflux conditions. This exothermic reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. The mechanism initiates with the protonation of the carbonyl oxygen by thionyl chloride, followed by the formation of an intermediate chlorosulfite ester. Subsequent collapse of this intermediate releases and , yielding the acyl chloride.
The stoichiometric ratio of 2-decenoic acid to thionyl chloride is critical. A molar excess of thionyl chloride (1.5:1) ensures complete conversion, as demonstrated in a protocol using 100 mmol of 2-decenoic acid and 150 mmol of . This excess compensates for the volatile nature of thionyl chloride and side reactions involving moisture.
Procedural Details and Optimization
In a standardized procedure, 2-decenoic acid is gradually added to thionyl chloride in a three-neck flask equipped with a condenser. The reaction mixture is refluxed at 35°C for five hours, during which the solution transitions from a heterogeneous slurry to a homogeneous liquid. The absence of solvent simplifies purification, as residual thionyl chloride and byproducts (, ) are removed via rotary evaporation under reduced pressure.
Key advantages of this method include:
-
High Purity : The crude product typically exceeds 95% purity, requiring no further chromatographic purification.
-
Scalability : Reactions can be scaled to industrial quantities without compromising yield.
-
Versatility : Adaptable to other unsaturated fatty acids, such as 2-hexenoic or 2-octenoic acids.
Oxalyl Chloride-Based Synthesis
Catalytic Activation and Solvent Systems
While less commonly reported for this compound, oxalyl chloride offers an alternative route, particularly for acid-sensitive substrates. This method employs -dimethylformamide (DMF) as a catalyst, which activates oxalyl chloride by forming a reactive imidazolide intermediate. The reaction proceeds at milder temperatures (0–20°C) in dichloromethane (), minimizing thermal degradation of the unsaturated backbone.
A representative procedure involves dissolving decenoic acid in , followed by dropwise addition of oxalyl chloride (4:1 molar ratio) and catalytic DMF (3 drops). After stirring at room temperature for four hours, the solvent and excess reagent are evaporated, yielding this compound in near-quantitative yield.
Comparative Analysis with Thionyl Chloride
The oxalyl chloride method exhibits distinct advantages:
-
Lower Reaction Temperature : Reduces risks of double-bond isomerization or polymerization.
-
Controlled Exothermicity : Suitable for thermally labile substrates.
However, it requires anhydrous conditions and generates stoichiometric amounts of carbon monoxide (), necessitating rigorous ventilation.
Industrial and Laboratory-Scale Protocols
Solvent-Free Industrial Production
Large-scale synthesis often omits solvents to reduce costs and waste. In a patented process, 2-decenoic acid and thionyl chloride are heated in a reactor at 50–60°C for three hours, followed by distillation under vacuum to isolate this compound. This approach achieves >90% yield with a production capacity exceeding 1,000 kg per batch.
Laboratory-Scale Modifications
For research applications, microscale reactions (1–10 mmol) utilize Schlenk techniques to exclude moisture. Post-reaction, the product is filtered through a short silica gel column to remove traces of sulfuric acid (from ) or DMF.
Quantitative Comparison of Synthesis Methods
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
|---|---|---|
| Reagent Ratio | 1.5:1 (:Acid) | 4:1 (:Acid) |
| Temperature | 35°C (reflux) | 0–20°C |
| Reaction Time | 5 hours | 4 hours |
| Yield | >95% | ~100% |
| Byproducts | , | , |
| Catalyst | None | DMF |
Challenges and Mitigation Strategies
Q & A
Q. What are the standard laboratory protocols for synthesizing Decenoyl chloride?
this compound is typically synthesized via the reaction of decenoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The procedure involves refluxing the carboxylic acid with excess chlorinating agent under anhydrous conditions, followed by distillation to isolate the product. Key considerations include maintaining moisture-free environments to prevent hydrolysis and using inert gas purging to avoid side reactions. Post-synthesis purification via fractional distillation ensures high purity, as residual reagents (e.g., SO₂ or HCl) can interfere with downstream applications. This methodology aligns with acyl chloride synthesis principles observed in benzoyl chloride production .
Q. What safety measures are essential when handling this compound in research settings?
this compound hydrolyzes readily to release hydrogen chloride (HCl), necessitating strict safety protocols:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation: Use fume hoods with local exhaust to mitigate HCl vapor exposure .
- Storage: Store in sealed, corrosion-resistant containers under inert gas (e.g., nitrogen) to minimize moisture ingress and pressure buildup .
- Waste Disposal: Neutralize waste with sodium bicarbonate before disposal to prevent environmental contamination .
Q. Which spectroscopic methods are recommended for initial characterization of this compound?
- Infrared (IR) Spectroscopy: Confirm the presence of the carbonyl (C=O) stretch near 1800 cm⁻¹ and C-Cl stretch around 600-800 cm⁻¹.
- Nuclear Magnetic Resonance (NMR): ¹H NMR reveals peaks corresponding to the alkene protons (δ 5.3–5.5 ppm) and terminal methyl groups (δ 0.8–1.0 ppm). ¹³C NMR identifies the carbonyl carbon at ~170 ppm.
- Gas Chromatography-Mass Spectrometry (GC-MS): Validates molecular weight (MW: 190.7 g/mol) and purity by detecting residual starting materials .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound while minimizing hydrolysis?
- Temperature Control: Maintain reflux temperatures (70–80°C) to accelerate reaction kinetics without promoting thermal decomposition.
- Solvent Selection: Use anhydrous dichloromethane or toluene to stabilize intermediates and reduce side reactions.
- Catalytic Additives: Introduce dimethylformamide (DMF) as a catalyst to enhance SOCl₂ reactivity with the carboxylic acid.
- Real-Time Monitoring: Employ in-situ IR spectroscopy to track carbonyl chloride formation and terminate the reaction at completion .
Q. What strategies resolve contradictory data when analyzing this compound’s reactivity with nucleophiles?
Contradictions in nucleophilic substitution outcomes (e.g., ester vs. amide formation) may arise from solvent polarity or nucleophile strength. Methodological approaches include:
- Systematic Solvent Screening: Compare reactivity in polar aprotic (e.g., acetonitrile) vs. non-polar solvents.
- Kinetic Studies: Use stopped-flow techniques to measure reaction rates and identify rate-determining steps.
- Computational Modeling: Apply density functional theory (DFT) to predict transition states and preferred pathways .
Q. What advanced computational methods predict the stability of this compound under varying environmental conditions?
- Molecular Dynamics (MD) Simulations: Model hydrolysis rates in aqueous environments by tracking HCl release kinetics.
- Thermogravimetric Analysis (TGA): Correlate computational predictions with experimental decomposition temperatures.
- QSAR Models: Relate structural descriptors (e.g., electron-withdrawing effects of the acyl group) to stability trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
